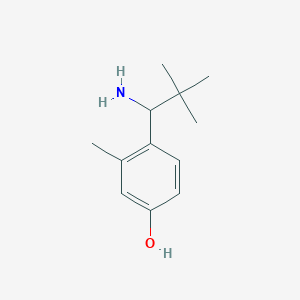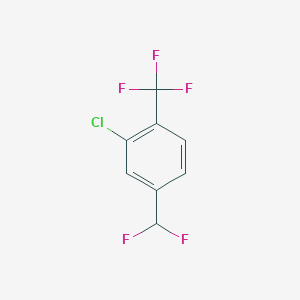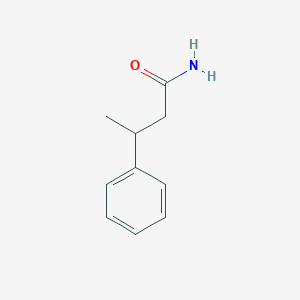
3-Phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylbutanamide is an organic compound with the molecular formula C10H13NO It is a derivative of butanamide, where a phenyl group is attached to the third carbon of the butanamide chain
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-phenylbutanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to convert the nitrile group to an amide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield primary amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, treatment with halogenating agents like phosphorus tribromide (PBr3) can replace the amide group with a halogen.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with Pd/C.
Substitution: PBr3 or thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutylamine.
Substitution: 3-Phenylbutanoyl halides.
科学的研究の応用
3-Phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a building block for bioactive molecules that can interact with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The phenyl group can enhance its binding affinity to hydrophobic pockets in target proteins, while the amide group can form hydrogen bonds with active site residues.
類似化合物との比較
3-Phenylpropionamide: Similar structure but with one less carbon in the chain.
3-Phenylbutanoic acid: The carboxylic acid analog of 3-Phenylbutanamide.
3-Phenylbutylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and an amide group on a butane backbone. This structure imparts distinct chemical properties, such as its ability to participate in both nucleophilic and electrophilic reactions. Its specific reactivity and potential biological activity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
3-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |
InChIキー |
JUVMQASSLFSYIO-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
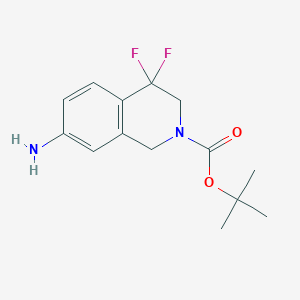
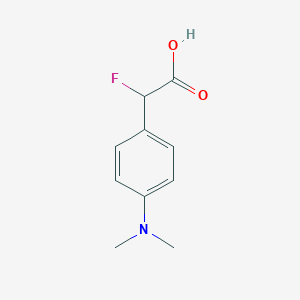
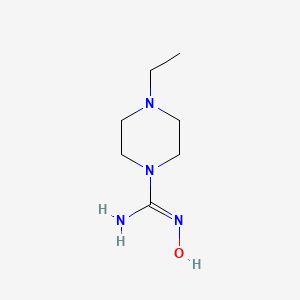
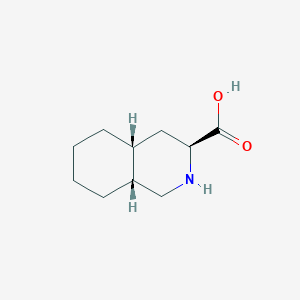
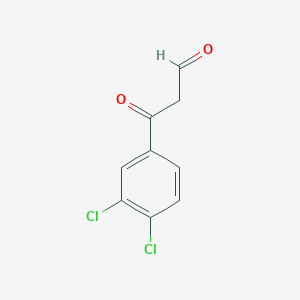
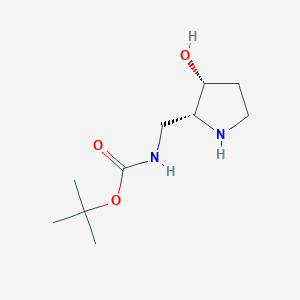
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)
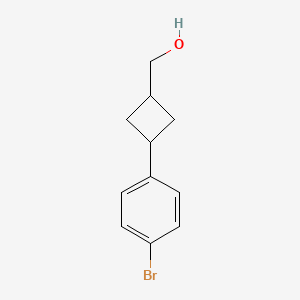

![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)

